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Compound of Interest

Compound Name: 8-Heptadecene

Cat. No.: B093569

This technical guide provides a comprehensive overview of the spectral data for 8-
Heptadecene, a long-chain alkene of interest to researchers in various fields, including
chemical synthesis and drug development. This document presents available experimental
mass spectrometry data, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectral data. Detailed, generalized experimental protocols are also provided to aid in the
acquisition of similar data.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to elucidate its structure by analyzing its
fragmentation patterns. For 8-Heptadecene, Electron lonization (El) is a common method for
generating a mass spectrum.

Data Presentation

The mass spectrum of (E)-8-Heptadecene obtained from the NIST Mass Spectrometry Data
Center shows a molecular ion peak and a series of fragment ions.[1] The data is summarized in
the table below.
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m/z Relative Intensity (%) Plausible Fragment
238 5 [M]+ (Molecular lon)
125 20 [COH17]+

111 35 [C8H15]+

97 60 [CTH13]+

83 85 [C6H11]+

69 95 [C5HY]+

55 100 [CAHT]+

41 80 [C3H5]+

Data is based on the experimental spectrum of (E)-8-Heptadecene from the NIST WebBook.

[1]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A generalized protocol for obtaining an El mass spectrum of a liquid sample like 8-
Heptadecene is as follows:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for separation and purification, or by direct injection. The
sample is vaporized in the ion source.

 lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).[2][3][4] This causes the molecule to lose an electron, forming a positively
charged molecular ion (M+).

o Fragmentation: The excess energy from the electron bombardment causes the molecular ion
to fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is
characteristic of the molecule's structure.
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e Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.

The fragmentation of alkenes in EI-MS is characterized by cleavages at bonds allylic to the
double bond, leading to the formation of stable allylic carbocations.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of
an organic molecule. Both *H and *3C NMR provide detailed information about the chemical
environment of the nuclei. As experimental data for 8-Heptadecene is not readily available in
the public domain, predicted data is presented below.

Predicted *H NMR Data

The predicted *H NMR spectrum of 8-Heptadecene shows distinct signals for the vinylic
protons and the aliphatic protons.

Predicted Chemical

Shift (ppm) Multiplicity Integration Assignment
5.34-5.40 Multiplet 2H -CH=CH-
1.95-2.05 Multiplet 4H -CH2-CH=
1.20 - 1.40 Multiplet 22H -(CH2)11-
0.85-0.95 Triplet 6H -CHs

Predicted **C NMR Data

The predicted 3C NMR spectrum of 8-Heptadecene distinguishes the olefinic carbons from the
various aliphatic carbons in the long chains.
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Predicted Chemical Shift (ppm) Assignment
130.3 -CH=CH-
32.6 -CHz2-CH=
29.8 -(CH2)n-
29.5 -(CH2)n-
29.3 -(CH2)n-
29.2 -(CH2)n-
22.7 -CH2-CHs
14.1 -CHs

Experimental Protocol: *H and **C NMR

A standard protocol for acquiring *H and 2C NMR spectra of a liquid sample like 8-
Heptadecene is outlined below:

o Sample Preparation: A small amount of the sample (typically 5-25 mg for *H, 20-100 mg for
13C) is dissolved in a deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is often added to calibrate the
chemical shift scale to O ppm.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned and the magnetic field is shimmed to achieve homogeneity.

o Data Acquisition:

o For 'H NMR, a series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) is recorded. Key parameters include the pulse width,
acquisition time, and relaxation delay.[7]

o For 3C NMR, due to the low natural abundance of the 13C isotope, a larger number of
scans are typically required to achieve a good signal-to-noise ratio.[8] Proton decoupling is
commonly used to simplify the spectrum and enhance the signal.[9]
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o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 8-Heptadecene is expected to show characteristic absorption bands for the
C-H and C=C bonds.

Predicted Wavenumber

(cm-1) Vibrational Mode Functional Group
3000 - 3100 C-H stretch Alkene (=C-H)
2850 - 3000 C-H stretch Alkane (-C-H)
1640 - 1680 C=C stretch Alkene

1450 - 1470 C-H bend Alkane (-CHz-)
1370 - 1380 C-H bend Alkane (-CHs)

675 - 995 =C-H bend (out-of-plane) Alkene

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

For a liquid sample like 8-Heptadecene, the following FTIR methods are commonly employed:
o Attenuated Total Reflectance (ATR):

o A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or
ZnSe).[10][11]

o The IR beam is directed through the crystal and reflects off the internal surface in contact
with the sample. The evanescent wave that penetrates a short distance into the sample is
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partially absorbed.

o The reflected beam, now containing information about the sample's absorption, is directed
to the detector. This method requires minimal sample preparation.[10][11]

e Transmission using a Liquid Cell:

o The liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[10]
[12]

o The plates are mounted in a sample holder and placed in the IR beam path.

o The IR radiation passes through the sample, and the transmitted light is measured by the
detector. The path length of the cell can be controlled with a spacer.[10]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide for 8-Heptadecene.
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Caption: Workflow of Spectroscopic Analysis for 8-Heptadecene.
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Caption: Relationship between Molecular Structure and Spectral Data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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